

issues with DRP1i27 dihydrochloride precipitating in media

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Compound of Interest		
Compound Name:	DRP1i27 dihydrochloride	
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Technical Support Center: DRP1i27 Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **DRP1i27 dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is DRP1i27 dihydrochloride and its mechanism of action?

A1: **DRP1i27 dihydrochloride** is a potent and specific small-molecule inhibitor of the human Dynamin-related protein 1 (Drp1).[1][2][3] Drp1 is a GTPase that plays a crucial role in regulating mitochondrial fission.[4][5] DRP1i27 binds directly to the GTPase site of Drp1, forming hydrogen bonds with Gln34 and Asp218, which inhibits its enzymatic activity.[6][7] This inhibition of Drp1-mediated mitochondrial fission leads to an increase in fused and elongated mitochondrial networks.[1][2] It has been developed as a more specific alternative to the commonly used Drp1 inhibitor, Mdivi-1, which has reported off-target effects.[1][2]

Q2: What are the recommended storage and handling conditions for **DRP1i27 dihydrochloride**?



A2: For long-term storage, **DRP1i27 dihydrochloride** powder should be stored at 4°C, sealed, and protected from moisture and light.[8] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month.[1][6]

Q3: In which experimental models has DRP1i27 been used effectively?

A3: DRP1i27 has been successfully used in various in vitro models, including human and mouse fibroblasts, murine atrial HL-1 cells, and human iPSC-derived cardiomyocytes.[1] It has demonstrated protective effects against simulated ischemia-reperfusion injury and doxorubicin-induced toxicity.[1][5] The inhibitor's effect is dependent on the presence of Drp1, as it shows no effect in Drp1 knock-out cells.[2][9]

Troubleshooting Guide

Issue: Precipitation of DRP1i27 Dihydrochloride in Cell Culture Media

Q: I am observing a precipitate after diluting my DRP1i27 DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?

A: Cause: **DRP1i27 dihydrochloride** has low aqueous solubility.[1][7] When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, the final solvent concentration may be too low to keep the compound dissolved, leading to precipitation.[1]

Solutions:

- Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (typically ≤ 0.1%) to reduce solvent-induced toxicity while maintaining solubility.[1][10]
- Pre-warm the Medium: Before adding the DRP1i27 stock solution, pre-warm the cell culture medium to 37°C.[10]
- Proper Mixing Technique: Add the DRP1i27 stock solution dropwise to the pre-warmed medium while vortexing or gently swirling to ensure rapid and uniform dispersion.[10]



- Sonication: If precipitation persists, gentle sonication in an ultrasonic bath can help to dissolve the compound.[2][10]
- Fresh Preparations: Prepare working solutions fresh for each experiment from a frozen stock to avoid degradation or precipitation over time.[11]

Quantitative Data Summary

The following table summarizes key quantitative data for **DRP1i27 dihydrochloride** based on published studies.

Parameter	Value	Cell Line/System	Reference
Effective Concentration Range	0 - 50 μΜ	Human and mouse fibroblasts	[12][13]
Concentration for Mitochondrial Morphology Analysis	5, 10, 50 μΜ	HL-1 cells	[12]
Concentration for Cytoprotection (vs. Doxorubicin)	50 μΜ	Human iPSC-derived cardiomyocytes	[12]
Binding Affinity (KD) - Microscale Thermophoresis (MST)	190 μΜ	Human Drp1 isoform 3	[6][12]
Binding Affinity (KD) - Surface Plasmon Resonance (SPR)	286 μΜ	Human Drp1 isoform	[6][12]

Experimental Protocols

Protocol 1: Preparation of DRP1i27 Dihydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.



Materials:

- DRP1i27 dihydrochloride (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibrate the vial of **DRP1i27 dihydrochloride** to room temperature before opening.
- Weigh the required amount of DRP1i27. For example, to prepare 1 mL of a 10 mM stock solution, use the molecular weight (439.38 g/mol) to calculate the required mass.
- Add the appropriate volume of anhydrous DMSO to the solid DRP1i27.[10]
- Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[10]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
- Store the aliquots at -80°C for long-term storage (up to 6 months).[6]

Protocol 2: Assessment of Mitochondrial Morphology

This protocol provides a general guideline for assessing the effect of DRP1i27 on mitochondrial morphology in cultured cells.

Materials:

- Cultured cells (e.g., HeLa, fibroblasts)
- Glass-bottom dishes or coverslips



- · Complete cell culture medium
- DRP1i27 stock solution (10 mM in DMSO)
- MitoTracker™ Red CMXRos or a similar mitochondrial stain
- Paraformaldehyde (PFA) for fixation
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

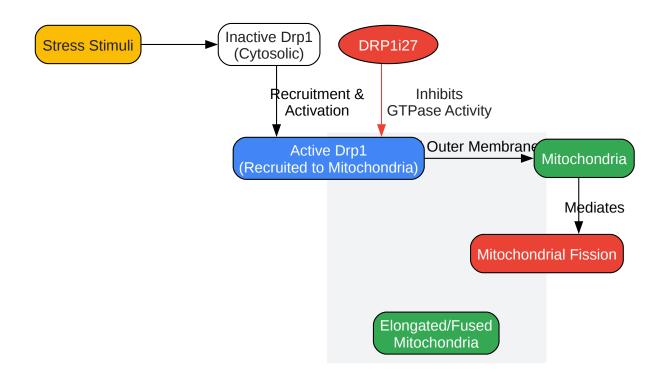
Procedure:

- Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that allows for clear visualization of individual cells and their mitochondrial networks. Allow cells to adhere overnight.[10]
- Compound Treatment:
 - Prepare a series of dilutions of the DRP1i27 stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 μM).[10]
 - Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%).
 [10]
 - Include a vehicle control (DMSO only) at the same final concentration.[10]
 - Remove the old medium from the cells and replace it with the medium containing DRP1i27 or the vehicle.
 - Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours).[10]
- Mitochondrial Staining:
 - Approximately 30 minutes before the end of the treatment period, add MitoTracker™ Red CMXRos to the culture medium at the manufacturer's recommended concentration.[10]
 [14]



- Incubate for 15-30 minutes at 37°C.[10][14]
- Fixation and Imaging:
 - Wash the cells twice with pre-warmed PBS.[10]
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]
 - Wash the cells three times with PBS.[10]
 - Mount the coverslips onto microscope slides with an appropriate mounting medium, which can include a nuclear counterstain like DAPI.[14]
 - Image the cells using a fluorescence or confocal microscope to visualize the mitochondrial network.[10]

Visualizations Signaling Pathway and Mechanism of Action





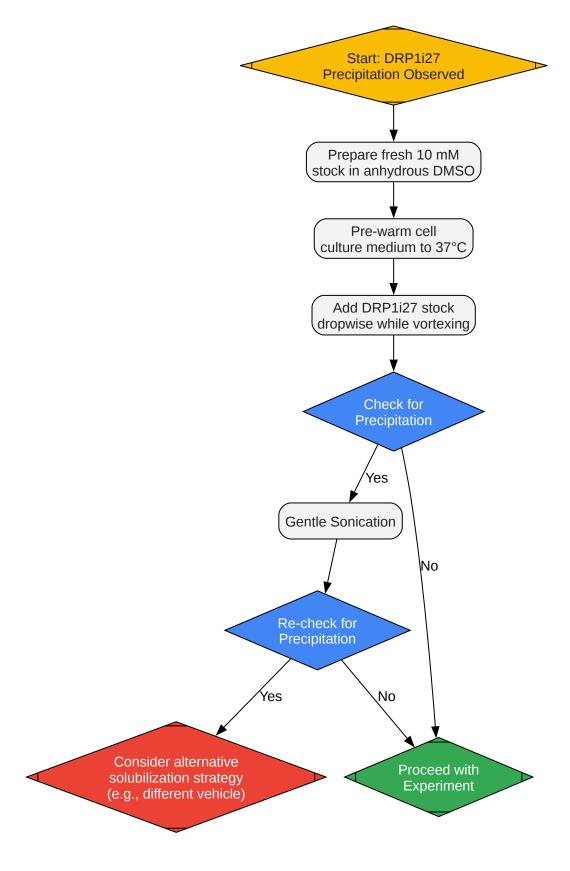
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Caption: Mechanism of DRP1i27 action on the mitochondrial fission pathway.

Experimental Workflow for Troubleshooting Precipitation





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Caption: A logical workflow for troubleshooting DRP1i27 precipitation issues.



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